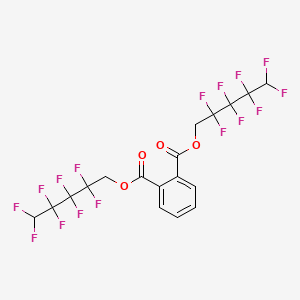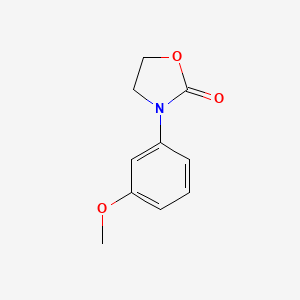
8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione is a complex organic compound characterized by its unique structure, which includes a hexathiocane ring with a thione group and a phenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methylamine derivative with a phenyl-substituted thiocarbamate in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors can also enhance the reaction rate and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It may also interact with cellular pathways, modulating signal transduction processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(Methylamino)-2-oxo-1,2-dihydroquinoline: Known for its DNA gyrase inhibitory activity.
Methylamino- and dimethylaminoquinolines: Studied for their antimalarial properties.
Uniqueness
8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione is unique due to its hexathiocane ring structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
1083-85-8 |
|---|---|
Formule moléculaire |
C9H9NS7 |
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
8-(methylamino)-8-phenylhexathiocane-7-thione |
InChI |
InChI=1S/C9H9NS7/c1-10-9(7-5-3-2-4-6-7)8(11)12-14-16-17-15-13-9/h2-6,10H,1H3 |
Clé InChI |
VCNMIYCVWSRLNL-UHFFFAOYSA-N |
SMILES canonique |
CNC1(C(=S)SSSSSS1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


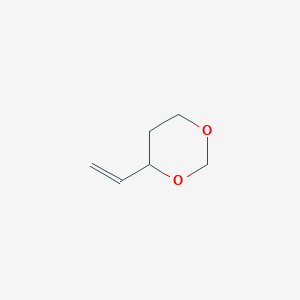
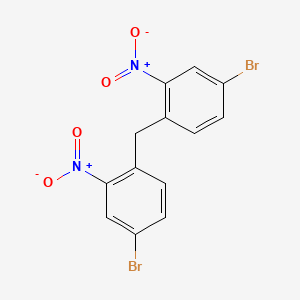
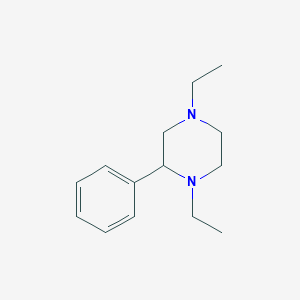
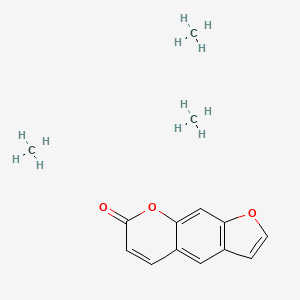
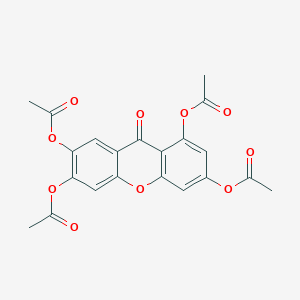
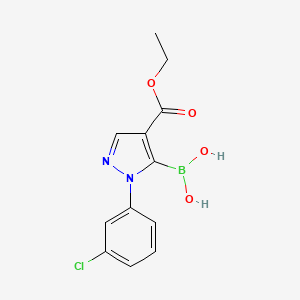
![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)

![6,6-Dimethylbenzo[b]acridin-11(6h)-one](/img/structure/B14748770.png)
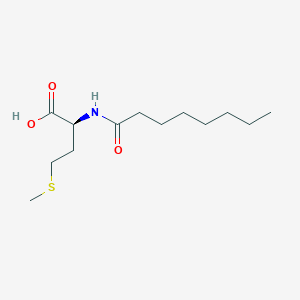
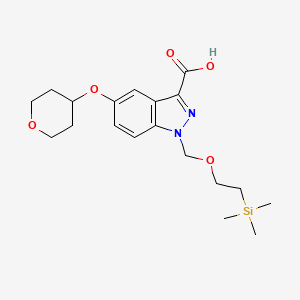
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
